molecular formula C10H18O2 B13708946 2,3-cis/Exo-pinanediol

2,3-cis/Exo-pinanediol

Cat. No.: B13708946
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-VUMZSGCYSA-N
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Description

2,3-cis/Exo-pinanediol is a bicyclic monoterpene diol that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties and its ability to induce specific biochemical reactions. It is often used as a chiral reagent in organic synthesis and has applications in the pharmaceutical and cosmetic industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-cis/Exo-pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. This method typically uses borane-tetrahydrofuran complex as the hydroborating agent, followed by oxidation with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction conditions are generally mild, and the process yields a high enantiomeric excess of the desired diol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydroboration-oxidation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the hydroboration step. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3-cis/Exo-pinanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pinanone or other oxidized derivatives.

    Reduction: It can be reduced to form pinane derivatives.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like tosyl chloride can be used to substitute the hydroxyl groups with tosyl groups.

Major Products Formed

    Oxidation: Pinanone and other oxidized derivatives.

    Reduction: Pinane derivatives.

    Substitution: Tosylated derivatives and other substituted products.

Scientific Research Applications

2,3-cis/Exo-pinanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.

    Biology: The compound has been studied for its ability to induce differentiation in certain cell lines, such as melanoma and pheochromocytoma cells.

    Medicine: Research has shown that this compound can stimulate nitric oxide synthesis in epithelial cells, which has potential therapeutic applications.

    Industry: It is used in the cosmetic industry for its ability to induce melanogenesis, making it a potential ingredient in sunless tanning products.

Mechanism of Action

The mechanism by which 2,3-cis/Exo-pinanediol exerts its effects involves several molecular targets and pathways:

    Nitric Oxide Synthesis: The compound stimulates nitric oxide synthesis in epithelial cells, which can lead to increased collagen production and reduced matrix metalloproteinase-1 secretion.

    Melanogenesis: It induces melanogenesis in skin cells, leading to increased pigmentation.

    Cell Differentiation: The compound promotes differentiation in certain cell lines, which can be beneficial for therapeutic applications.

Comparison with Similar Compounds

2,3-cis/Exo-pinanediol is unique compared to other similar compounds due to its specific structural properties and its ability to induce specific biochemical reactions. Similar compounds include:

    2,3-cis/Exo-camphanediol: Another bicyclic monoterpene diol with similar applications but different structural properties.

    Pinacol: A diol with a simpler structure that is often used in organic synthesis.

    2,3-butanediol: A simpler diol that is used in various industrial applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1

InChI Key

MOILFCKRQFQVFS-VUMZSGCYSA-N

Isomeric SMILES

C[C@]1([C@@H](CC2CC1C2(C)C)O)O

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Origin of Product

United States

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